1-Hydroxy-2-tetradecen-4-one

Description

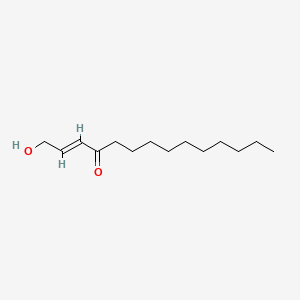

1-Hydroxy-2-tetradecen-4-one is an aliphatic hydroxy ketone with a 14-carbon chain (C₁₄H₂₆O₂), featuring a hydroxyl group at position 1, a double bond between carbons 2 and 3 (denoted as "tetradecen"), and a ketone group at position 3.

Properties

CAS No. |

142450-05-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Hydroxyacetophenones (Aromatic Hydroxy Ketones)

Compounds like 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (C₂¹H₃₂O₄) from Handbook of Hydroxyacetophenones share a ketone and hydroxyl group but differ in their aromatic backbone . Key distinctions include:

- Acidity: The phenolic -OH in aromatic hydroxyacetophenones (pKa ~10) is more acidic than the aliphatic -OH in 1-Hydroxy-2-tetradecen-4-one (pKa ~15–16) due to resonance stabilization of the phenoxide ion.

- Reactivity : Aromatic hydroxy ketones undergo electrophilic substitution (e.g., nitration), whereas the aliphatic compound favors nucleophilic additions at the ketone or oxidation of the double bond.

Cyclohexene Derivatives

1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid () contains a cyclic ketone and hydroxyl group but integrates a carboxylic acid moiety and methyl substituents . The rigid cyclohexene ring reduces conformational flexibility compared to the linear tetradecen chain, affecting intermolecular interactions and solubility.

Flavonoids

In contrast, this compound lacks aromaticity, resulting in distinct spectroscopic profiles (e.g., absence of strong UV-Vis absorbance beyond 220 nm).

Physicochemical Properties

Notes:

- The aliphatic chain in this compound increases hydrophobicity compared to smaller hydroxy ketones.

- Methoxy groups in flavonoids enhance thermal stability but reduce volatility relative to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.